molecular formula C18H16N2O6 B8122435 Thalidomide-O-PEG1-propargyl

Thalidomide-O-PEG1-propargyl

Cat. No.: B8122435
M. Wt: 356.3 g/mol
InChI Key: VOTHWXFPWIRHCH-UHFFFAOYSA-N
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Description

Thalidomide-O-PEG1-propargyl is a complex organic compound that belongs to the class of isoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-O-PEG1-propargyl typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through standard organic synthesis techniques. The key steps may include:

  • Formation of the isoindole core through cyclization reactions.
  • Introduction of the piperidin-3-yl group via nucleophilic substitution or addition reactions.
  • Attachment of the prop-2-ynoxyethoxy group through etherification reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

  • Use of catalysts to enhance reaction rates.
  • Control of temperature and pressure to favor desired reaction pathways.
  • Purification techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

Thalidomide-O-PEG1-propargyl can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can lead to the formation of simpler or more saturated compounds.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution reagents such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

  • Oxidation may yield more oxidized isoindole derivatives.
  • Reduction may produce more saturated piperidinyl compounds.
  • Substitution can result in a variety of functionalized isoindole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of Thalidomide-O-PEG1-propargyl involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Thalidomide-O-PEG1-propargyl include other isoindole derivatives with varying substituents. Examples include:

  • 2-(2,6-Dioxopiperidin-3-yl)isoindole-1,3-dione
  • 4-(2-prop-2-ynoxyethoxy)isoindole-1,3-dione

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other isoindole derivatives.

Properties

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-(2-prop-2-ynoxyethoxy)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O6/c1-2-8-25-9-10-26-13-5-3-4-11-15(13)18(24)20(17(11)23)12-6-7-14(21)19-16(12)22/h1,3-5,12H,6-10H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTHWXFPWIRHCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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